molecular formula C20H19N3O3S B2924848 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline CAS No. 1705390-54-0

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2924848
CAS No.: 1705390-54-0
M. Wt: 381.45
InChI Key: BYJKNLJPILONAQ-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. It features a multifunctional structure comprising a quinoxaline heterocycle linked to a benzenesulfonyl-substituted piperidine via a carboxamide bridge. The quinoxaline scaffold is a privileged structure in drug discovery, well-documented for its diverse biological activities. Scientific literature highlights that quinoxaline derivatives exhibit significant potential as antiviral agents, including activity against influenza and coronaviruses like SARS-CoV-2, often through mechanisms such as protease inhibition . Furthermore, this core scaffold is frequently investigated for its potent anticancer and antimicrobial properties . The incorporation of the benzenesulfonyl group is a strategic modification commonly employed to enhance a compound's binding affinity and pharmacokinetic profile. This combination of structural features makes this compound a valuable chemical tool for researchers exploring new biologically active molecules. Its primary research applications include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening in phenotypic assays, and a lead compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for viral diseases, oncology, and infectious diseases. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(19-14-21-17-8-4-5-9-18(17)22-19)23-12-10-16(11-13-23)27(25,26)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJKNLJPILONAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline core, followed by the introduction of the benzenesulfonyl and piperidine-1-carbonyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Findings:

Structural Variations and Biological Activity: Electron-Withdrawing Groups: The 4-bromobenzenesulfonyl analog (IC50: 40 nM) demonstrates potent PI3Kα inhibition, likely due to enhanced electron-withdrawing effects improving target binding . Dual Sulfonyl Groups: The compound with dual sulfonyl substitutions (methylsulfonyl and methoxyphenylsulfonyl) exhibits superior PI3Kα inhibition (IC50: 24 nM), suggesting synergistic effects . Piperazine vs. The carbonyl linker in the target compound may alter conformational flexibility compared to piperazine-sulfonyl analogs .

Synthesis Efficiency: Piperazinylquinoxalines with benzenesulfonyl groups achieve high yields (e.g., 85.38% for compound 7a) , whereas pyrrole-containing derivatives show lower yields (10%) due to steric or reactivity challenges .

Therapeutic Potential: Quinoxalines with halogen or sulfonyl groups (e.g., compound 4 in ) exhibit dual anticancer and antimicrobial activity, highlighting the scaffold’s versatility .

Research Implications and Limitations

  • Synthetic Challenges: The low yield of pyrrole-quinoxaline hybrids () underscores the sensitivity of quinoxaline reactions to substituent bulk and electronic effects.
  • Data Gaps : Direct pharmacological data for the target compound are absent; future studies should prioritize synthesis and activity profiling against PI3K, antimicrobial, and anticancer targets.

Biological Activity

The compound 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is a synthetic derivative of quinoxaline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is attributed to its structural components, which facilitate interactions with various molecular targets:

  • Quinoxaline Moiety : This part of the molecule can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.
  • Phenylsulfonyl Group : Enhances cell membrane permeability, potentially increasing the compound's efficacy against target cells.
  • Piperidine Ring : May interact with various receptors or enzymes, modulating their activity and leading to desired biological effects.

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various human tumor cell lines:

  • IC50 Values : In studies, related compounds demonstrated IC50 values ranging from 1.49 μM to 18.6 μM against different cancer cell lines, including MCF-7 (breast carcinoma) and Hep G2 (liver carcinoma) .
CompoundCell LineIC50 (μM)
Compound AMCF-71.49
Compound BHep G25.27
Compound CA5496.91
Compound DHela6.38

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies have reported effective inhibition against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoxaline derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups at specific positions on the quinoxaline ring enhances anticancer activity, while electron-withdrawing groups tend to diminish it .
  • Linker Variations : The type of linker connecting the piperidine and quinoxaline moieties significantly influences both anticancer and antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to this compound:

  • Study on Anticancer Activity : A recent investigation synthesized a series of quinoxaline derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of quinoxaline derivatives, demonstrating significant inhibition against multiple bacterial strains with favorable MIC values .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC or HPLC to adjust stoichiometry and temperature.
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .

Advanced: How can structure-activity relationship (SAR) studies inform the optimization of this compound for kinase inhibition?

Methodological Answer :
SAR studies should systematically vary substituents on the quinoxaline and piperidine moieties to assess impact on target binding and selectivity:

Quinoxaline Modifications :

  • Introduce electron-withdrawing groups (e.g., bromo, nitro) at position 3 to enhance π-stacking with kinase ATP-binding pockets .
  • Replace the quinoxaline core with bioisosteres (e.g., pyrrolo[1,2-a]thieno[3,2-e]pyrazine) to improve solubility while retaining activity .

Piperidine Adjustments :

  • Replace the benzenesulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to alter hydrophobicity and hydrogen-bonding interactions .
  • Explore spirocyclic piperidine derivatives to restrict conformational flexibility and improve binding affinity .

Validation : Test analogs in PI3Kα inhibition assays (IC50) and antiproliferative screens (e.g., MTT assay against HeLa cells) .

Data Contradiction: How should researchers resolve discrepancies in reported IC50 values for PI3K inhibition across studies?

Methodological Answer :
Discrepancies may arise from assay conditions, enzyme sources, or compound purity. To address this:

Standardize Assays :

  • Use recombinant PI3Kα from the same supplier (e.g., MilliporeSigma) and ATP concentrations (e.g., 10 µM) .
  • Include positive controls (e.g., LY294002) in each experiment.

Characterize Compound Integrity :

  • Verify purity (>95%) via HPLC and confirm structure using 1H^1H-NMR and HRMS .
  • Assess stability in assay buffers (e.g., DMSO stock solutions stored at -80°C to prevent degradation) .

Statistical Analysis :

  • Perform dose-response curves in triplicate and report mean ± SEM. Use ANOVA to compare datasets .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

Nuclear Magnetic Resonance (NMR) :

  • 1H^1H-NMR to confirm piperidine acylation (δ ~3.5–4.0 ppm for N-CO) and quinoxaline proton environments (δ ~8.0–9.0 ppm) .
  • 13C^{13}C-NMR to verify carbonyl (δ ~165–170 ppm) and sulfonyl (δ ~125–130 ppm) groups .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H+^+] calculated within 5 ppm error) .

Chromatography :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced: How can molecular docking and dynamics simulations predict binding modes of this compound with PI3Kα?

Q. Methodological Answer :

Docking Workflow :

  • Use software like AutoDock Vina or Schrödinger Glide. Prepare the PI3Kα structure (PDB: 2R3U) by removing water and adding hydrogens.
  • Define the active site around Lys802, Trp780, and Tyr836 .

Key Interactions :

  • The quinoxaline core should form π-π interactions with Tyr836.
  • The benzenesulfonyl group may hydrogen-bond with Lys802 .

Validation :

  • Compare predicted binding poses with mutagenesis data (e.g., Lys802Ala mutation reducing activity).
  • Perform MD simulations (50 ns) in explicit solvent to assess stability of the ligand-receptor complex .

Experimental Design: What in vitro assays are suitable for evaluating cellular efficacy and off-target effects?

Q. Methodological Answer :

Antiproliferative Assays :

  • Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .

Apoptosis and Cell Cycle Analysis :

  • Perform Annexin V/PI staining and flow cytometry to quantify apoptosis.
  • Assess cell cycle arrest via propidium iodide staining (e.g., G1 phase arrest) .

Kinase Selectivity Profiling :

  • Screen against a panel of 50+ kinases (e.g., PI3Kβ, mTOR, EGFR) using competitive binding assays (KINOMEscan®) .

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